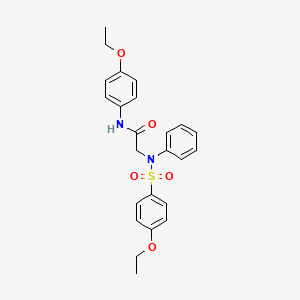![molecular formula C29H36N2O6 B11622751 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11622751.png)
4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(3,4-ジメトキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、さまざまな官能基を組み合わせた独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(3,4-ジメトキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの合成には、それぞれ特定の試薬と条件を必要とする複数のステップが含まれます。一般的な合成経路には以下が含まれます。
ベンゾイル中間体の形成: 最初のステップは、4-(アリルオキシ)-3-メチル安息香酸と塩化チオニルを反応させて、対応する酸塩化物を形成することです。
ピロール誘導体とのカップリング: 次に、酸塩化物をトリエチルアミンなどの塩基の存在下でピロール誘導体と反応させて、ベンゾイルピロール中間体を形成します。
ジエチルアミノエチル基の導入: 次に、中間体を塩基性条件下で2-(ジエチルアミノ)エチルクロリドと反応させて、ジエチルアミノエチル基を導入します。
最終的な環化とヒドロキシル化: 最後のステップは、環化とヒドロキシル化を行い、目的の化合物を形成することです。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように上記の合成経路を最適化する必要があるでしょう。これには、自動反応器、連続フローシステム、クロマトグラフィーなどの高度な精製技術の使用が含まれます。
化学反応の分析
反応の種類
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(3,4-ジメトキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、対応するケトンまたはカルボン酸を形成するために酸化することができます。
還元: 還元反応は、ケトン基をアルコールに変換することができます。
置換: アリルオキシ基とジエチルアミノエチル基は、適切な条件下で他の官能基に置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: 置換反応は、多くの場合、パラジウムまたはニッケルなどの触媒を必要とします。
形成される主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります。
科学研究への応用
化学
化学において、この化合物は、その独自の構造的特性とより複雑な分子の構成要素としての可能性について研究されています。
生物学
生物学的研究では、タンパク質や核酸などの生体高分子との潜在的な相互作用について調査される可能性があります。
医学
医薬品化学では、この化合物は、抗炎症作用、抗がん作用、抗菌作用などの潜在的な治療効果について探求することができます。
工業
産業において、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(3,4-ジメトキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に相互作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する経路には、酵素活性の阻害やシグナル伝達経路の調節が含まれます。
類似の化合物との比較
類似の化合物
- 4-[4-(メトキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(3,4-ジメトキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン
- 4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジメチルアミノ)エチル]-5-(3,4-ジメトキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オン
独自性
4-[4-(アリルオキシ)-3-メチルベンゾイル]-1-[2-(ジエチルアミノ)エチル]-5-(3,4-ジメトキシフェニル)-3-ヒドロキシ-1,5-ジヒドロ-2H-ピロール-2-オンの独自性は、特定の官能基の組み合わせにあり、これは明確な化学的および生物学的特性を与えます。
類似化合物との比較
Similar Compounds
- 4-[4-(methoxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 4-[4-(allyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C29H36N2O6 |
|---|---|
分子量 |
508.6 g/mol |
IUPAC名 |
(4E)-1-[2-(diethylamino)ethyl]-5-(3,4-dimethoxyphenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H36N2O6/c1-7-16-37-22-12-11-21(17-19(22)4)27(32)25-26(20-10-13-23(35-5)24(18-20)36-6)31(29(34)28(25)33)15-14-30(8-2)9-3/h7,10-13,17-18,26,32H,1,8-9,14-16H2,2-6H3/b27-25+ |
InChIキー |
ZVHWHMYWSQKMLS-IMVLJIQESA-N |
異性体SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC=C)C)\O)/C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
正規SMILES |
CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC=C)C)O)C(=O)C1=O)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11622669.png)

![2-{(E)-2-[(4-ethoxyphenyl)amino]ethenyl}-4,4,5,5-tetramethyl-4,5-dihydro-1,3-dioxol-1-ium](/img/structure/B11622692.png)


![Diethyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-pyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622705.png)
![methyl 2-{3-hydroxy-5-(4-methoxyphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622713.png)
![ethyl 2-[(4E)-4-(3,4-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622718.png)
![6-Amino-4-(4-bromophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11622723.png)
![5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[2-methyl-4-(prop-2-en-1-yloxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11622735.png)
![(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetic acid](/img/structure/B11622739.png)
![2-(4-chlorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11622741.png)
![2-[(2-hydroxyethyl)amino]-9-methyl-3-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622743.png)

